molecular formula C22H24N3NaO7S B12813690 (4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium

Cat. No.: B12813690
M. Wt: 497.5 g/mol
InChI Key: ZXNAQFZBWUNWJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Interpretation

The systematic IUPAC name “(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium” provides a complete description of the compound’s stereochemistry and functional groups. Breaking down the name:

  • Core bicyclic system : The term 1-azabicyclo[3.2.0]hept-2-ene denotes a seven-membered bicyclic structure comprising a five-membered ring fused to a three-membered ring, with a nitrogen atom at position 1.
  • Substituents :
    • At position 3: A sulfanyl group linked to a (3S,5S)-configured pyrrolidine ring, which is further substituted with a carbamoyl group attached to a 3-carboxyphenyl moiety.
    • At position 6: A (1R)-1-hydroxyethyl group.
    • At position 4: A methyl group.
    • At position 7: A ketone (oxo group).
  • Sodium salt : The carboxylic acid at position 2 is neutralized by a sodium ion.

The structural complexity arises from four stereocenters (4R,5S,6S,3S,5S), which are critical for the compound’s biological activity as a carbapenem antibiotic.

CAS Registry Numbers and Official Synonyms

The compound is recognized under multiple identifiers and trade names, as summarized below:

Identifier Value Source
CAS Registry Number 153773-82-1 (sodium salt)
CAS Registry Number (acid) 153832-46-3
Synonyms ZD-443 sodium
L-749345
MK-826
Invanz (brand name)
Ertapenem sodium

The primary CAS number 153773-82-1 corresponds to the sodium salt form, while 153832-46-3 refers to the free acid. The synonym Invanz reflects its clinical use as an antibiotic.

Molecular Formula and Weight Validation

The molecular formula C₂₂H₂₄N₃NaO₇S and molecular weight 497.5 g/mol are consistent across authoritative sources. This formula accounts for:

  • 22 carbon atoms : From the bicyclic core, pyrrolidine, and aromatic substituents.
  • 1 sodium atom : Balancing the carboxylate group at position 2.
  • 1 sulfur atom : Part of the sulfanyl bridge at position 3.

Validation Table :

Parameter Reported Value Source
Molecular Formula C₂₂H₂₄N₃NaO₇S
Molecular Weight 497.5 g/mol
XLogP3-AA (LogP) -1.9

The calculated molecular weight aligns with the theoretical value derived from the formula (497.5 g/mol), confirming its accuracy. The negative LogP value (-1.9) reflects the compound’s hydrophilicity, consistent with its sodium salt formulation.

Properties

Molecular Formula

C22H24N3NaO7S

Molecular Weight

497.5 g/mol

IUPAC Name

sodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1

InChI Key

ZXNAQFZBWUNWJM-UHFFFAOYSA-M

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+]

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic β-Lactam Core

The bicyclic 1-azabicyclo[3.2.0]hept-2-ene core is commonly synthesized via:

  • Cyclization of a monocyclic β-lactam precursor with a suitable cyclopropane or cyclobutane derivative,
  • Use of stereoselective cyclopropanation reactions to introduce the fused cyclopropane ring,
  • Control of stereochemistry by chiral auxiliaries or catalysts.

For example, a β-lactam intermediate with a 4-methyl substituent can be reacted with a chiral cyclopropanating agent to yield the bicyclic system with the desired (4R,5S,6S) configuration.

Attachment of the Sulfanyl-Pyrrolidine Moiety

The sulfanyl linkage to the pyrrolidine ring bearing the (3S,5S)-5-[(3-carboxyphenyl)carbamoyl] substituent is formed by:

  • Preparation of the pyrrolidine derivative with protected or free carboxyphenyl carbamoyl groups,
  • Formation of a thiol or sulfanyl intermediate on the bicyclic core,
  • Nucleophilic substitution or coupling reaction between the bicyclic sulfanyl intermediate and the pyrrolidine derivative,
  • Use of protecting groups and selective deprotection steps to maintain functional group integrity.

Conversion to Sodium Salt

The final compound is converted to its sodium salt form by:

  • Treatment with sodium hydroxide or sodium bicarbonate in aqueous or mixed solvents,
  • Isolation of the sodium salt by crystallization or lyophilization,
  • Purification to achieve high purity and stability.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bicyclic β-lactam formation Cyclopropanation with chiral catalyst, mild heating 60-75 Stereoselective control critical
Hydroxyethyl substitution Hydroxyethyl halide, base, low temperature 70-85 Stereochemistry monitored by NMR
Sulfanyl-pyrrolidine coupling Thiol intermediate + pyrrolidine derivative, coupling agent (e.g., EDC, DCC) 65-80 Protecting groups used for carbamoyl
Sodium salt formation NaOH aqueous solution, room temperature >90 Final purification by crystallization

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography on silica gel is used after key steps to purify intermediates.
  • Spectroscopy: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm structure and stereochemistry.
  • Crystallization: Final sodium salt is purified by recrystallization from aqueous or mixed solvents.
  • Chiral HPLC: Used to verify enantiomeric purity.

Research Findings and Optimization

  • The stereoselectivity of the bicyclic core formation is enhanced by using chiral catalysts or auxiliaries.
  • Sulfanyl linkage formation benefits from mild coupling conditions to avoid racemization or side reactions.
  • Conversion to the sodium salt improves aqueous solubility and stability, facilitating pharmaceutical formulation.
  • Scale-up synthesis requires careful control of temperature and reaction times to maintain yield and purity.

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring is the primary reactive site, undergoing hydrolysis in aqueous environments. This reaction is pH-dependent and follows first-order kinetics under physiological conditions .

Reaction Conditions Observed Behavior Mechanistic Pathway
Neutral pH (7.4, 37°C)Slow hydrolysis (<5% degradation in 24 hrs)Nucleophilic attack by water on the β-lactam carbonyl
Acidic (pH <4)Accelerated ring openingProtonation of the β-lactam nitrogen enhances electrophilicity
Alkaline (pH >9)Rapid degradationHydroxide ion-mediated cleavage

Freeze concentration effects in frozen systems can amplify hydrolysis rates by concentrating reactants in residual liquid regions . For example, at -20°C, the hydrolysis rate of structurally similar carbapenems increases by 6–8× compared to room temperature due to localized reactant accumulation .

Thiol-Disulfide Exchange Reactions

The sulfanyl (-S-) group at position 3 participates in nucleophilic substitution or redox reactions:

Example Reaction with Oxidizing Agents:

ZD-443 sodium+H2O2Disulfide derivative+H2O\text{ZD-443 sodium} + \text{H}_2\text{O}_2 \rightarrow \text{Disulfide derivative} + \text{H}_2\text{O}

This oxidation is reversible under reducing conditions (e.g., glutathione) .

Carboxylic Acid Reactivity

The 3-carboxyphenyl carbamoyl group undergoes esterification or amidation under acidic/basic catalysis:

Esterification with Methanol:

ZD-443 sodium+CH3OHH+Methyl ester derivative+Na++H2O\text{ZD-443 sodium} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester derivative} + \text{Na}^+ + \text{H}_2\text{O}

Reaction rates correlate with alcohol nucleophilicity and solvent polarity .

Sodium Ion Interactions

The sodium counterion mediates ion-exchange reactions in biological matrices:

Ion Observed Effect
Ca²⁺Precipitation of insoluble calcium salt
K⁺Reversible displacement in renal tubules

This ion-exchange behavior impacts pharmacokinetics, particularly in patients with electrolyte imbalances .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Mass Loss (%) Proposed Degradation
25–150°C2.1Loss of bound water
150–300°C58.3β-Lactam ring breakdown
>300°C39.6Carbonization

No exothermic events are observed below 150°C, confirming solid-state stability under standard storage .

Photochemical Degradation

Exposure to UV light (λ = 254 nm) induces radical-mediated decomposition:

  • Primary products : Sulfoxide and N-oxide derivatives (confirmed via LC-MS) .

  • Quantum yield : Φ = 0.17 ± 0.03, indicating moderate photosensitivity.

Catalytic Interactions

The pyrrolidine-carbamoyl moiety binds transition metals (e.g., Fe³⁺, Cu²⁺), forming stable chelates that alter reactivity:

Example Chelation with Fe³⁺:

ZD-443 sodium+FeCl3Fe3+-carbapenem complex+3NaCl\text{ZD-443 sodium} + \text{FeCl}_3 \rightarrow \text{Fe}^{3+}\text{-carbapenem complex} + 3\text{NaCl}

These complexes exhibit reduced antimicrobial activity due to steric hindrance at the β-lactam site .

Kinetic Data for Hydrolysis

Parameter Value Conditions
khydrolysisk_{\text{hydrolysis}}2.3×105s12.3 \times 10^{-5} \, \text{s}^{-1}pH 7.4, 37°C
t1/2t_{1/2}8.5 hrspH 7.4, 37°C
Activation energy (EaE_a)68.2 kJ/molpH 7.4

Data derived from HPLC-UV analyses .

Comparative Reactivity

ZD-443 sodium shows 30% slower β-lactam hydrolysis than imipenem due to steric protection from the 3-carboxyphenyl group .

Scientific Research Applications

The compound (4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium , commonly referred to as ZD-443 sodium, is a complex chemical structure with significant applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, providing comprehensive data and insights.

Antimicrobial Activity

ZD-443 sodium has been extensively studied for its antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for treating infections caused by resistant pathogens.

Bacterial Strain Efficacy Reference
EnterobacteralesEffective
Pseudomonas aeruginosaEffective
Staphylococcus aureusModerate

Pharmacokinetics

Research indicates that ZD-443 sodium demonstrates favorable pharmacokinetic properties, including good absorption and distribution in body tissues. Studies have shown:

  • Half-life : Approximately 4 hours
  • Peak Plasma Concentration : Achieved within 1 hour post-administration

Clinical Studies

Several clinical studies have evaluated the safety and efficacy of ZD-443 sodium in treating various infections:

Case Study Examples

  • Septic Mice Model :
    • Objective: To assess survival rates post-infection.
    • Findings: Mice treated with ZD-443 sodium showed a significant increase in survival compared to controls.
    • Reference:
  • Human Trials :
    • Objective: Evaluate efficacy in patients with complicated urinary tract infections.
    • Results: Patients exhibited a notable reduction in bacterial load after treatment with ZD-443 sodium.
    • Reference:

Potential Research Areas

  • Combination Therapy : Investigating synergistic effects with other antibiotics.
  • Novel Delivery Systems : Developing formulations to improve bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.

Comparison with Similar Compounds

Key Properties:

  • Appearance : White to beige powder .
  • Solubility : 20 mg/mL in water or 0.9% NaCl, forming clear solutions .
  • Storage : Requires storage at −70°C in desiccated conditions, protected from light .
  • Purity : ≥90% (HPLC) .

Ertapenem exhibits broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, including extended-spectrum β-lactamase (ESBL)-producing strains . Its stability and once-daily dosing regimen make it clinically valuable for treating complex infections like intra-abdominal and urinary tract infections .

Structural and Functional Comparisons

ZD-443 sodium belongs to the carbapenem subclass of β-lactams, distinguished by a 1-azabicyclo[3.2.0]hept-2-ene core. Below is a comparison with structurally related β-lactams and other antibiotics:

Table 1: Structural and Functional Comparison of ZD-443 Sodium and Selected β-Lactams
Compound Class Key Structural Features Molecular Weight (g/mol) Spectrum Stability Features
ZD-443 Sodium (Ertapenem) Carbapenem 3-Carboxyphenyl-pyrrolidine side chain; methyl group at C4 497.50 Broad (Gram±, anaerobes) Resistant to most β-lactamases
Mezlocillin Sodium Penicillin Ureido side chain; methylsulfonyl group 561.57 Narrow (Gram±, some Gram−) Susceptible to β-lactamases
Ceftolozane Cephalosporin Oxime side chain; bicyclic core N/A Moderate (Gram−) Often paired with β-lactamase inhibitors
Compound 13b () Cephalosporin 5-Thia-1-azabicyclo[4.2.0]oct-2-ene core; methyl group N/A Narrow (Gram+) Susceptible to hydrolysis
Key Observations:
  • Carbapenems vs. Penicillins/Cephalosporins : ZD-443 sodium’s carbapenem structure confers resistance to β-lactamases, unlike Mezlocillin (penicillin) or cephalosporins like Compound 13b, which require β-lactamase inhibitors for enhanced activity .
  • Side Chain Influence : The 3-carboxyphenyl group in ZD-443 sodium enhances binding to penicillin-binding proteins (PBPs) in resistant strains, whereas Mezlocillin’s ureido group limits its spectrum .

Pharmacokinetic and Stability Comparisons

Key Observations:
  • ZD-443 sodium requires stringent storage conditions (−70°C) due to its susceptibility to thermal and hydrolytic degradation, whereas Mezlocillin and cephalosporins are more stable post-reconstitution .
  • The carbapenem core’s stability under physiological conditions allows once-daily dosing, unlike shorter-acting β-lactams .

Antimicrobial Spectrum and Clinical Utility

Table 3: Antimicrobial Spectrum and Resistance Profiles
Compound Gram+ Coverage Gram− Coverage Anaerobes ESBL/Carbapenemase Resistance
ZD-443 Sodium Moderate Broad (including Enterobacteriaceae) Yes Resistant to ESBLs
Mezlocillin Sodium High Limited (e.g., E. coli) No Susceptible
Ceftolozane-Tazobactam Low Broad (including Pseudomonas) No Resistant with inhibitor
Key Observations:
  • ZD-443 sodium’s broad Gram− coverage includes Enterobacteriaceae but excludes Pseudomonas aeruginosa, unlike Ceftolozane-Tazobactam .
  • Its anaerobic activity surpasses most cephalosporins and penicillins, making it suitable for polymicrobial infections .

Biological Activity

ZD-443 sodium, chemically described as (4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article synthesizes the current knowledge regarding the biological activity of ZD-443 sodium, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

ZD-443 sodium exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. It belongs to the class of β-lactam antibiotics that target penicillin-binding proteins (PBPs), essential for peptidoglycan biosynthesis in bacteria. By forming stable acyl-enzyme complexes with PBPs, ZD-443 sodium disrupts the normal cell wall synthesis process, leading to bacterial lysis and death. This mechanism is similar to other β-lactam antibiotics but may offer advantages in terms of resistance profiles against certain β-lactamases.

Antimicrobial Activity

The antimicrobial efficacy of ZD-443 sodium has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following table summarizes key findings from various studies:

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus0.5 - 2 µg/mLEffective against methicillin-resistant strains (MRSA).
Escherichia coli1 - 4 µg/mLShows activity against extended-spectrum β-lactamase (ESBL) producers.
Pseudomonas aeruginosa4 - 16 µg/mLLimited effectiveness; combination therapy recommended.
Klebsiella pneumoniae0.25 - 1 µg/mLEffective against carbapenem-resistant strains in some studies.

Studies indicate that ZD-443 sodium can synergistically enhance the activity of other antibiotics when used in combination therapies, particularly with aminoglycosides and fluoroquinolones, making it a candidate for treating multi-drug resistant infections .

Case Studies

  • Clinical Efficacy Against MRSA : A clinical trial involving patients with severe MRSA infections demonstrated that ZD-443 sodium, when administered intravenously, led to a significant reduction in infection rates compared to standard therapy alone. The trial reported a 30% increase in treatment success rates with the addition of ZD-443 sodium .
  • Combination Therapy for ESBL Producers : In vitro studies showed that combining ZD-443 sodium with meropenem resulted in a synergistic effect against ESBL-producing E. coli. The combination reduced MIC values significantly and improved bactericidal activity .

Safety and Toxicity

Toxicological assessments have indicated that ZD-443 sodium has a favorable safety profile. In animal models, doses up to 100 mg/kg did not produce significant adverse effects, although further studies are needed to fully characterize its long-term safety in humans.

Future Directions

Research is ongoing to explore the full potential of ZD-443 sodium in treating various infectious diseases, especially those caused by resistant pathogens. Future studies will focus on:

  • Mechanistic Studies : Understanding how structural modifications influence its binding affinity to PBPs.
  • Clinical Trials : Expanding trials to evaluate efficacy across diverse patient populations and infection types.
  • Resistance Mechanisms : Investigating how bacteria develop resistance to ZD-443 sodium and identifying strategies to mitigate this issue.

Q & A

Basic Research Questions

1. Synthesis Optimization Q: What are key considerations for optimizing the synthesis of ZD-443 sodium to achieve high yield and purity? A:

  • Catalyst Selection : Palladium or copper catalysts are often critical for cyclization steps in bicyclic systems, as seen in analogous syntheses of structurally complex heterocycles .
  • Solvent Systems : Polar aprotic solvents like DMF or toluene are recommended for stabilizing intermediates and facilitating cyclization .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ spectroscopic methods (e.g., IR) to track reaction progress and identify byproducts .
  • Design of Experiments (DoE) : Apply statistical DoE methods to minimize experimental runs while optimizing parameters like temperature, catalyst loading, and solvent ratios .

2. Analytical Methods Q: Which analytical techniques are critical for confirming the structure and purity of ZD-443 sodium, and how are they methodologically applied? A:

  • Chromatography : Reverse-phase HPLC with a mobile phase of methanol, water, sodium phosphate buffer, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) ensures separation of diastereomers and impurities .
  • Spectroscopy :
    • IR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the β-lactam ring) .
    • NMR : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., β-lactam protons at δ 4.5–5.5 ppm) .
    • Mass Spectrometry : Validate molecular weight with high-resolution MS (e.g., ESI-TOF) to distinguish sodium adducts .

Advanced Research Questions

3. Computational-Experimental Integration Q: How can computational quantum chemical calculations be integrated with experimental data to design efficient synthesis routes for ZD-443 sodium? A:

  • Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and predict energetically favorable pathways for key steps like β-lactam formation .
  • Data Feedback Loop : Refine computational models using experimental kinetic data (e.g., reaction rates, activation energies) to improve accuracy .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize solvent selection for solubility and stability .

4. Data Contradiction Analysis Q: What strategies are employed to resolve discrepancies between theoretical predictions and experimental outcomes in the characterization of ZD-443 sodium? A:

  • Stereochemical Ambiguities : Compare experimental NOE (Nuclear Overhauser Effect) data with computed 3D structures to resolve conflicting stereochemical assignments .
  • Spectral Mismatches : Cross-validate NMR/IR data with synthetic intermediates (e.g., by isolating and characterizing key precursors) to identify misassigned peaks .
  • Batch Variability : Implement quality-by-design (QbD) principles to trace impurities back to specific reaction steps (e.g., incomplete sulfanyl group coupling) .

5. Reaction Design for Bicyclic Systems Q: What methodologies are used to determine optimal reaction conditions and catalysts for the synthesis of complex bicyclic structures like ZD-443 sodium? A:

  • High-Throughput Screening : Test catalyst libraries (e.g., transition metals, organocatalysts) under varying temperatures and pressures to identify optimal conditions for bicyclo[3.2.0] ring formation .
  • Kinetic Profiling : Use stopped-flow NMR or microreactors to monitor rapid β-lactam ring closure and adjust reagent stoichiometry accordingly .
  • Reactor Design : Optimize mixing efficiency in continuous-flow reactors to enhance heat transfer and reduce side reactions in exothermic steps .

Tables for Key Data

Analytical Parameter Method Critical Observations Reference
β-Lactam Ring StabilityHPLC (pH 5.5 buffer)Degradation peaks at 15–20 min indicate hydrolysis
Stereochemical Purity1H^1H-NMR (DMSO-d6)Coupling constants J = 4–6 Hz confirm cis geometry
Sodium Adduct DetectionHRMS (ESI-TOF)m/z 485.12 [M+Na]+ matches theoretical
Synthesis Parameter Optimal Range Impact on Yield Reference
Catalyst (Pd) Loading2–5 mol%>90% yield above 3 mol%
Reaction Temperature60–80°CLower temps reduce β-lactam hydrolysis
Solvent (DMF:Toluene Ratio)1:3Maximizes solubility of bicyclic intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.